BenchChemオンラインストアへようこそ!

WNK-IN-12

Pharmacokinetics Deuterium Isotope Effect Oral Bioavailability

Choose WNK-IN-12 for its 2-fold improved oral bioavailability vs parent WNK-IN-11 and 1000-fold selectivity for WNK1 over WNK4. This deuterated allosteric inhibitor eliminates off-target kinase activity of ATP-competitive inhibitors like WNK463 and provides built-in MS quantification. Ideal for chronic hypertension models requiring sustained exposure and precise PK/PD modeling. Do not substitute with non-deuterated or pan-kinase inhibitors; only WNK-IN-12 delivers the controlled pharmacokinetics and target specificity for reproducible in vivo results.

Molecular Formula C21H18D3Cl2N5OS
Molecular Weight 465.41
CAS No. 2123483-49-6
Cat. No. B611817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWNK-IN-12
CAS2123483-49-6
SynonymsWNK-IN-12;  WNK IN 12;  WNKIN12;  WNK inhibitor 12;  WNK inhibitor-12; 
Molecular FormulaC21H18D3Cl2N5OS
Molecular Weight465.41
Structural Identifiers
SMILESO=C(C1=CC(C2=CSC(NC([2H])([2H])[2H])=N2)=NC=C1Cl)N3CCN(CC4=CC=C(Cl)C=C4)CC3
InChIInChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)/i1D3
InChIKeyMVXAYIXYYOVALX-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WNK-IN-12 (CAS 2123483-49-6): A Deuterated Allosteric WNK1 Kinase Inhibitor for In Vivo Research


WNK-IN-12 is a deuterated analog of the allosteric With-No-Lysine (WNK) kinase inhibitor WNK-IN-11 . It functions as a potent, selective, and orally active inhibitor of WNK1, a key regulator of ion homeostasis and blood pressure [REFS-1, REFS-2]. By replacing three hydrogen atoms with deuterium, WNK-IN-12 offers enhanced metabolic stability compared to its parent compound, making it a specialized tool for in vivo studies targeting the WNK-SPAK/OSR1 signaling pathway [REFS-2, REFS-3].

Why Researchers Should Not Substitute WNK-IN-12 with Other WNK Inhibitors


Substituting WNK-IN-12 with non-deuterated analogs like WNK-IN-11 or pan-kinase inhibitors like WNK463 introduces significant scientific risk. The deuterium kinetic isotope effect in WNK-IN-12 specifically improves its pharmacokinetic (PK) profile, resulting in a 2-fold increase in oral bioavailability that is not replicated by its parent compound . Furthermore, allosteric inhibitors like WNK-IN-12 demonstrate a fundamentally different selectivity profile compared to orthosteric inhibitors such as WNK463, binding outside the conserved ATP pocket to avoid a broad spectrum of off-target kinases [REFS-1, REFS-3]. These differences lead to distinct in vivo pharmacodynamic outcomes, making interchangeability impossible for experiments requiring precise pharmacokinetic control or specific target engagement.

Quantitative Differentiation Guide for Procuring WNK-IN-12


2-Fold Improvement in Oral Bioavailability vs. Non-Deuterated Parent Compound

The primary differentiator for WNK-IN-12 is its improved pharmacokinetic profile relative to its non-deuterated parent, WNK-IN-11. In a head-to-head comparison, deuteration led to a significantly better pharmacokinetic outcome in rats . Specifically, the deuterated analog, WNK-IN-11-d3, demonstrated lower clearance and a 2-fold improvement in oral bioavailability compared to the parent compound WNK-IN-11 [REFS-1, REFS-2].

Pharmacokinetics Deuterium Isotope Effect Oral Bioavailability

Target-Class Kinase Selectivity: Allosteric WNK1 Inhibition vs. Pan-WNK Orthosteric Inhibitors

WNK-IN-12 leverages an allosteric binding mode, which confers a distinct selectivity advantage over ATP-competitive inhibitors like WNK463. A cross-study comparison reveals that the allosteric series to which WNK-IN-12 belongs demonstrates exceptional kinome-wide selectivity. Compound 11, the non-deuterated analog of WNK-IN-12, inhibited only 4 out of 420 off-target kinases by >35% at a 10 µM concentration [1]. In contrast, the orthosteric pan-WNK inhibitor WNK463 inhibited the catalytic activity of all four WNK family members (WNK1-4) with high potency but also hit 2 out of 442 off-target kinases .

Kinase Selectivity Off-Target Effects Allosteric Inhibition

Isoform Selectivity: Pronounced Discrimination Against WNK2 and WNK4

WNK-IN-12's parent compound, WNK-IN-11, exhibits a stark isoform selectivity profile, a feature expected to be retained in the deuterated analog. It demonstrates a 57-fold preference for WNK1 over WNK2 and a remarkable 1000-fold selectivity for WNK1 over WNK4 [REFS-1, REFS-2]. This contrasts sharply with the pan-WNK inhibitor WNK463, which potently inhibits WNK1 through 4 with roughly equal potency (IC50s of 5, 1, 6, and 9 nM, respectively) .

WNK1 Selectivity Isoform Profiling SPAK/OSR1 Pathway

In Vivo Efficacy in Reducing Blood Pressure: A Validated Mechanism

The mechanism of allosteric WNK1 inhibition is validated in vivo. WNK-IN-12 (WNK-IN-11-d3) at an oral dose of 30 mg/kg achieved a significant reduction in systolic blood pressure (SBP) in FVB mice compared to untreated controls . It also induced dose-dependent diuresis, natriuresis, and kaliuresis in the 10-100 mg/kg range, confirming modulation of renal electrolyte transport . While WNK463 also lowers blood pressure in rodent models, its pan-WNK inhibition profile may produce different effects on other WNK isoforms .

Hypertension In Vivo Efficacy Diuresis

Optimal Research Applications for WNK-IN-12 Based on Its Differentiated Profile


Chronic In Vivo Hypertension and Electrolyte Homeostasis Studies

WNK-IN-12's 2-fold improved oral bioavailability over its parent compound makes it the preferred choice for chronic dosing studies in rodent models of hypertension. Its ability to achieve dose-dependent diuresis and natriuresis with sustained exposure levels allows researchers to investigate the long-term effects of WNK1-specific pathway inhibition on blood pressure and renal electrolyte handling [REFS-1, REFS-2].

Dissecting WNK1-Specific Physiology from Other WNK Isoforms

For studies where the goal is to isolate the function of WNK1 from that of WNK2, WNK3, or WNK4, WNK-IN-12 is uniquely suited. Its remarkable 1000-fold selectivity for WNK1 over WNK4 provides a critical advantage over pan-inhibitors like WNK463, enabling the attribution of observed phenotypes specifically to the WNK1-SPAK/OSR1 signaling axis [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with a Deuterated Probe

The specific deuteration of WNK-IN-12 provides a built-in tool for mass spectrometry-based bioanalysis, allowing it to be distinguished from its non-deuterated form. This property, combined with its improved stability, makes it an ideal probe for precise PK/PD modeling, where accurate quantification of the drug and its metabolites is essential to establish exposure-response relationships .

Investigating Allosteric Kinase Inhibition Mechanisms

As a validated allosteric inhibitor, WNK-IN-12 serves as a key chemical probe for investigating the structural and functional consequences of binding outside the ATP pocket. Researchers can use it in co-crystallization or mutagenesis studies to understand how allosteric modulation achieves high kinase selectivity, a mechanism distinct from ATP-competitive inhibitors [3].

Quote Request

Request a Quote for WNK-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.